4-Chloropyridine-3-sulfonyl fluoride
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Overview
Description
4-Chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and sulfonyl fluoride groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-3-sulfonyl fluoride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 4-chloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions .
Industrial Production Methods: Industrial production methods often involve large-scale chlorination and sulfonylation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-Chloropyridine-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for potential use in drug development due to its ability to modify biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloropyridine-3-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property is exploited in various chemical reactions, where it modifies molecular targets by forming stable sulfonyl fluoride adducts .
Comparison with Similar Compounds
4-Chloropyridine-3-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
3,4-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.
4-Chloro-3-fluoropyridine: Contains both chlorine and fluorine on the pyridine ring.
Uniqueness: 4-Chloropyridine-3-sulfonyl fluoride is unique due to its specific reactivity profile, particularly its ability to participate in nucleophilic substitution and coupling reactions. Its sulfonyl fluoride group provides distinct chemical properties compared to similar compounds with different substituents .
Properties
Molecular Formula |
C5H3ClFNO2S |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-chloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H |
InChI Key |
FXPUNMQPHQSMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)F |
Origin of Product |
United States |
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